Product packaging for Benzyl fluoride(Cat. No.:CAS No. 350-50-5)

Benzyl fluoride

Cat. No.: B1329493
CAS No.: 350-50-5
M. Wt: 110.13 g/mol
InChI Key: MBXXQYJBFRRFCK-UHFFFAOYSA-N
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Description

Benzyl fluoride (CAS 350-50-5) is an organic compound with the formula C₇H₇F, consisting of a benzene ring substituted with a fluoromethyl group . It is a colorless liquid with a boiling point of approximately 140°C and is characterized by the highly polar and strong carbon-fluorine bond, which is central to its research applications . This compound serves as a valuable building block in organic synthesis and is used in the preparation of various chemicals, including herbicides and dyes . A significant area of research interest involves the C–F activation of benzylic fluorides for nucleophilic substitutions and Friedel–Crafts reactions . In these studies, hydrogen bond donors such as water, triols, or hexafluoroisopropanol (HFIP) are used to activate the inert C–F bond, allowing it to participate in reactions where fluoride acts as a leaving group . The mechanism of these reactions can proceed via associative (S N 2) or dissociative (S N 1) pathways, a key consideration for researchers employing this reagent in stereospecific synthesis . Furthermore, this compound is also synthesized through Halex reactions, such as the conversion of benzyl chloride using potassium fluoride under solid-liquid phase transfer catalysis . This reagent is For Research Use Only and is not intended for diagnostic or therapeutic uses. Proper storage conditions, such as in an inert atmosphere and at low temperatures (e.g., -20°C), are recommended to maintain its stability .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7F B1329493 Benzyl fluoride CAS No. 350-50-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

fluoromethylbenzene
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InChI

InChI=1S/C7H7F/c8-6-7-4-2-1-3-5-7/h1-5H,6H2
Source PubChem
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InChI Key

MBXXQYJBFRRFCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F
Source PubChem
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DSSTOX Substance ID

DTXSID8059847
Record name Benzyl fluoride
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Molecular Weight

110.13 g/mol
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CAS No.

350-50-5
Record name Benzyl fluoride
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Record name Benzyl fluoride
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Record name Benzene, (fluoromethyl)-
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Record name Benzyl fluoride
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Record name α-fluorotoluene
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Record name BENZYL FLUORIDE
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Synthetic Methodologies for Benzyl Fluoride and Its Derivatives

Direct Benzylic C(sp³)–H Fluorination Protocols

Direct C–H fluorination offers a more sustainable and versatile alternative to traditional methods that require pre-functionalization of the substrate. beilstein-journals.orgresearchgate.net This section explores various strategies for achieving this transformation, categorized into electrophilic and transition-metal-catalyzed approaches.

Electrophilic Fluorination Strategies

Electrophilic fluorination involves the use of an electrophilic fluorine source to replace a benzylic hydrogen atom. These methods are often powerful but can be limited to specific substrate classes. beilstein-journals.orgbeilstein-journals.org

Base-Mediated Deprotonation and Electrophilic Reagent Trapping

One of the earliest approaches to benzylic C–H fluorination involves the deprotonation of an acidic benzylic proton using a strong base, followed by quenching the resulting carbanion with an electrophilic fluorinating reagent. beilstein-journals.orgbeilstein-journals.org For this strategy to be effective, the benzylic C–H bond must be sufficiently acidic, which is typically achieved by the presence of electron-withdrawing groups on the aromatic ring or adjacent to the benzylic position.

Shreeve and co-workers demonstrated this principle by using potassium hydroxide (B78521) (KOH) or n-butyllithium (n-BuLi) to deprotonate benzylic positions adjacent to nitro or nitrile groups. The resulting benzylic anions were then trapped with Selectfluor to yield the corresponding benzyl (B1604629) fluorides. beilstein-journals.orgbeilstein-journals.org This method was successfully applied to a range of para-substituted benzylic substrates. beilstein-journals.org

A similar method for the monofluorination of tertiary benzylic C(sp³)–H bonds adjacent to nitro groups was reported, employing ammonium (B1175870) acetate (B1210297) and Selectfluor under sonochemical conditions. beilstein-journals.org The use of sonochemistry was found to improve yields and shorten reaction times compared to conventional stirring. beilstein-journals.org Britton and co-workers developed a method for the monofluorination of 4- and 2-alkylpyridines. beilstein-journals.org This approach relies on the polarization of the heterobenzylic C–H bond through the formation of an N-sulphonylpyridinium salt, which facilitates deprotonation and subsequent reaction with N-fluorobenzenesulfonimide (NFSI). beilstein-journals.org

Substrate TypeBaseFluorinating ReagentKey Features
Benzylic C-H adjacent to NO₂ or CNKOH or n-BuLiSelectfluorRequires acidic protons
Tertiary benzylic C-H adjacent to NO₂Ammonium AcetateSelectfluorEnhanced by sonochemistry
4- and 2-Alkylpyridines-NFSIInvolves N-sulphonylpyridinium intermediate

Metal-Free Benzylic C(sp³)–H Fluorination

Metal-free approaches to benzylic C(sp³)–H fluorination often rely on the generation of a hydrogen atom transfer (HAT) reagent that is selective for benzylic C-H bonds. beilstein-journals.org N-oxyl radicals have been successfully employed for this purpose. In a method developed by Inoue and co-workers in 2013, catalytic amounts of N,N'-dihydroxypyromellitimide (NDHPI) serve as a precursor for the N-oxyl radical. beilstein-journals.orgorganic-chemistry.org This radical abstracts a benzylic hydrogen, and the resulting carbon-centered radical is then trapped by Selectfluor. beilstein-journals.orgorganic-chemistry.org This protocol is effective for the fluorination of secondary and tertiary benzylic substrates, yielding moderate to good product yields. beilstein-journals.org The catalytic cycle is sustained by the regeneration of the N-oxyl radical from NDHPI by a nitrogen-centered radical formed from the spent Selectfluor. beilstein-journals.org

Table 4: N-Oxyl Radical-Catalyzed Benzylic C(sp³)–H Fluorination

Catalyst Precursor Fluorinating Reagent Substrate Type Mechanistic Feature
N,N'-dihydroxypyromellitimide (NDHPI) Selectfluor Secondary and tertiary benzylic substrates N-oxyl radical as HAT reagent. beilstein-journals.orgorganic-chemistry.org

Another metal-free method for benzylic C(sp³)–H fluorination utilizes potassium persulfate (K₂S₂O₈) as a precursor for the HAT reagent. beilstein-journals.org As reported by the Yi group, heating potassium persulfate leads to its decomposition into sulfate (B86663) radicals (SO₄•⁻). beilstein-journals.orgsfu.ca These highly reactive radicals can then abstract a benzylic hydrogen atom to generate a benzylic radical. beilstein-journals.orgsfu.ca Subsequent fluorine atom transfer from Selectfluor furnishes the benzyl fluoride (B91410) product. beilstein-journals.orgsfu.ca This method allows for selectivity between mono- and difluorination by adjusting the loadings of potassium persulfate and Selectfluor. beilstein-journals.org It was noted that other fluorinating reagents like N-fluorobenzenesulfonimide (NFSI) and diethylaminosulfur trifluoride (DAST) were less effective in this system. beilstein-journals.org

Table 5: Potassium Persulfate-Mediated Benzylic C(sp³)–H Fluorination

HAT Reagent Precursor Fluorinating Reagent Key Features
Potassium Persulfate (K₂S₂O₈) Selectfluor Metal-free, tunable selectivity for mono- or difluorination. beilstein-journals.orgsfu.ca
N-Oxyl Radical Catalysis

Photocatalytic Benzylic C(sp³)–H Fluorination

Photocatalytic methods provide a powerful and often mild approach to benzylic C(sp³)–H fluorination. These reactions can be initiated by various photocatalysts, including organic dyes and metal complexes, under visible light irradiation. A pioneering report by Chen and co-workers in 2013 demonstrated the use of 9-fluorenone (B1672902) as a photocatalyst. beilstein-journals.org Under visible light, the photoexcited aryl ketone is capable of abstracting a hydrogen atom from a benzylic position, initiating the fluorination process with Selectfluor. beilstein-journals.orgorganic-chemistry.org This method represents a simple and direct approach to benzylic fluorination. organic-chemistry.org

In addition to metal-based photocatalysts like iridium, other systems have been developed. For instance, tetrabutylammonium (B224687) decatungstate (TBADT) has been used as a photocatalyst for the direct fluorination of benzylic C-H bonds with NFSI. researchgate.net This photoinitiated method has shown different selectivity patterns compared to chemically initiated radical reactions. researchgate.net The general principle in many of these photocatalytic systems involves the generation of a benzylic radical through a HAT process, which is then fluorinated. beilstein-journals.org

Table 6: Photocatalytic Benzylic C(sp³)–H Fluorination

Photocatalyst Fluorinating Reagent Initiation
9-Fluorenone Selectfluor Visible light irradiation. beilstein-journals.orgorganic-chemistry.org
Tetrabutylammonium decatungstate (TBADT) N-fluorobenzenesulfonimide (NFSI) UV irradiation. researchgate.net
Iridium complexes Nucleophilic fluoride sources Visible light irradiation. beilstein-journals.org
Diarylketone Catalyzed Systems (e.g., 9-Fluorenone, Xanthone)

Visible light can be used to activate diarylketone catalysts, which then selectively abstract a benzylic hydrogen atom. organic-chemistry.orgcapes.gov.br In the presence of a suitable fluorine donor, this process yields the corresponding benzyl fluoride and regenerates the catalyst for the next cycle. capes.gov.brresearchgate.net This approach is noted for its operational simplicity. organic-chemistry.orgresearchgate.net

A key feature of this methodology is the ability to control the degree of fluorination through catalyst selection. organic-chemistry.orgcapes.gov.br Research published in the Journal of the American Chemical Society demonstrated that 9-Fluorenone is an effective catalyst for the monofluorination of benzylic C-H bonds. organic-chemistry.orgacs.org In contrast, employing xanthone (B1684191) as the photocatalyst under similar conditions preferentially leads to the formation of gem-difluorination products. organic-chemistry.orgcapes.gov.bracs.org This catalyst-controlled selectivity represents a significant advance, offering the first reported method for selective C-H gem-difluorination. capes.gov.br The reactions are typically performed using an electrophilic fluorine source, such as Selectfluor. nih.govresearchgate.net The scope of this method is broad, with better efficiency reported compared to previously existing methods. researchgate.net

A continuous-flow protocol has also been developed using xanthone as the photoorganocatalyst and Selectfluor as the fluorine source, allowing for the synthesis of benzylic fluorides with short residence times. organic-chemistry.org

Table 1: Diarylketone-Catalyzed Benzylic Fluorination Data sourced from representative studies.

CatalystSubstrateProductFluorination Type
9-FluorenoneEthylbenzene1-Fluoro-1-phenylethaneMono
XanthoneEthylbenzene1,1-Difluoro-1-phenylethaneDi
9-FluorenoneToluene (B28343)This compoundMono
XanthoneToluene(Difluoromethyl)benzeneDi
Decatungstate Photocatalysis

Tetrabutylammonium decatungstate (TBADT) is a highly effective photocatalyst capable of abstracting hydrogen atoms upon photoexcitation. researchgate.netacs.org This reactivity has been harnessed for the fluorination of benzylic C-H bonds. researchgate.netacs.org In a typical setup, the decatungstate catalyst is used in conjunction with N-fluorobenzenesulfonimide (NFSI) as the fluorine source. researchgate.netrsc.org This system has proven effective for accessing a range of secondary and tertiary benzyl fluorides in moderate to excellent yields. beilstein-journals.orgresearchgate.net

The reaction proceeds under UV irradiation (e.g., 365 nm lamp) and demonstrates interesting selectivity. rsc.org For instance, when a substrate contains multiple, electronically distinct benzylic sites, the decatungstate-catalyzed reaction can exhibit different selectivity compared to thermally initiated radical reactions (e.g., using AIBN). rsc.org In the fluorination of p-ethyl toluene, the decatungstate method selectively fluorinates the ethyl group. rsc.org This is attributed to the reaction conditions allowing for equilibration between the possible benzylic radicals to favor the more stable secondary radical. rsc.org

Table 2: Decatungstate-Photocatalyzed Benzylic Fluorination with NFSI Data represents selectivity observed in comparative studies.

SubstrateCatalyst SystemMajor Product
p-Ethyl TolueneDecatungstate / hv1-(Fluoromethyl)ethyl-4-methylbenzene
p-Ethyl TolueneAIBN / 75 °C1-Ethyl-4-(fluoromethyl)benzene
IsobutylbenzeneDecatungstate / hv1-Fluoro-2-methyl-1-phenylpropane
Photochemical Oxidative Radical-Polar Crossover Mechanisms

A more recently developed strategy involves a photochemical oxidative radical-polar crossover. beilstein-journals.org This mechanism allows for the use of nucleophilic fluoride sources. In systems reported by the Doyle and Musacchio groups, an iridium photocatalyst is typically employed. beilstein-journals.orgbeilstein-journals.org

The process begins with the photoexcitation of the Ir(III) catalyst, which then engages in a single-electron reduction of a radical precursor, generating a carbon-centered radical (e.g., a methyl radical). beilstein-journals.orgbeilstein-journals.org This radical performs a highly selective hydrogen-atom transfer (HAT) from the benzylic position of the substrate, affording a benzylic radical. beilstein-journals.orgbeilstein-journals.org The resulting high-valent Ir(IV) species then oxidizes this benzylic radical to a benzylic cation. beilstein-journals.orgbeilstein-journals.org This key "radical-polar crossover" step is crucial, as it allows the intermediate to be trapped by a nucleophilic fluoride source, such as Et₃N·3HF, to furnish the final this compound product. beilstein-journals.orgbeilstein-journals.org

This approach demonstrates excellent functional group tolerance and can be applied to primary, secondary, and tertiary benzylic substrates. beilstein-journals.org It has also been shown that difluorination is possible by first generating the monofluoro product in situ from a benzyl chloride precursor, which then undergoes the photochemical cycle. beilstein-journals.orgbeilstein-journals.org This method is not limited to fluorination and can be adapted for the synthesis of benzylic alcohols or ethers by using water or methanol (B129727) as the nucleophile. beilstein-journals.org The mechanism is categorized as an oxidative quenching photoredox radical/polar crossover process. rsc.orguab.cat

Electrochemical Fluorination Approaches

Electrochemical methods offer an alternative means of generating reactive intermediates for fluorination, avoiding the need for chemical oxidants by using an electric potential. thieme-connect.de

Hydrofluorination of Aryl-Substituted Alkenes

The electrochemical hydrofluorination of aryl-substituted alkenes provides a direct route to benzylic fluorides. organic-chemistry.orgnih.gov A method merging palladium catalysis with electrooxidation has been reported for the hydrofluorination of substrates ranging from styrenes to α,β-unsaturated carbonyl derivatives. organic-chemistry.orgresearchgate.netresearchgate.net This electrocatalytic approach uses a nucleophilic fluorine source, such as triethylamine (B128534) trihydrofluoride (Et₃N·3HF). organic-chemistry.org

The proposed mechanism involves the generation of a high-valent palladium intermediate via anodic oxidation, which is considered a crucial step. chemrxiv.orgnih.govresearchgate.net The reaction is conducted in an undivided cell with a carbon felt anode and a platinum wire cathode. organic-chemistry.org This method is applicable to the late-stage functionalization of complex molecules and pharmaceutical derivatives. organic-chemistry.orgnih.gov While effective, trace amounts of a side product derived from the addition of the solvent hexafluoroisopropanol (HFIP) can sometimes be observed. organic-chemistry.org

Table 3: Palladium-Catalyzed Electrooxidative Hydrofluorination of Alkenes Data sourced from a study by Mandal et al. organic-chemistry.org

SubstrateProductYield (%)
Styrene1-Fluoro-1-phenylethane91
4-Methylstyrene1-Fluoro-1-(p-tolyl)ethane85
4-Chlorostyrene1-(4-Chlorophenyl)-1-fluoroethane88
(E)-Chalcone2-Fluoro-1,3-diphenylpropan-1-one71
Direct Electrochemical Fluorination of Benzylic Systems

Direct anodic fluorination of the benzylic C-H bond is another electrochemical strategy. thieme-connect.de The success and selectivity of these reactions are highly dependent on the substrate, the fluorinating agent, and the reaction conditions. thieme-connect.de

In early examples, the anodic fluorination of alkylbenzenes was performed in acetonitrile (B52724) using tetraethylammonium (B1195904) tetrahydrogen pentafluoride (Et₄NH₄F₅) as both the electrolyte and fluorine source. thieme-connect.de While benzylic fluorination occurs, a competitive acetamidation side reaction is often observed. thieme-connect.de The selectivity for fluorination over amidation improves for substrates that can form more stable benzylic cations. thieme-connect.de For example, fluorination of toluene gives a low yield of this compound, but more substituted systems show greater selectivity. thieme-connect.de

More recent methods have focused on improving generality. One approach employs a solvent mixture of 1,2-dichloroethane (B1671644) (DCE) and hexafluoroisopropanol (HFIP) with Et₃N·3HF, which serves as both the fluoride source and electrolyte. beilstein-journals.org The HFIP is proposed to help stabilize the electrochemically generated benzylic radical cation intermediates. beilstein-journals.org This system has been successfully applied to the nucleophilic fluorination of secondary and tertiary benzylic C-H bonds. beilstein-journals.org

Fluorination via Pre-functionalized Benzylic Substrates

Beyond the direct activation of C-H bonds, the synthesis of this compound can be readily achieved through the nucleophilic substitution of substrates already possessing a leaving group at the benzylic position. This classical approach remains highly relevant and synthetically useful. Common pre-functionalized substrates include benzyl halides (bromides, chlorides) and benzyl alcohols.

For instance, benzyl bromides can be fluorinated using nucleophilic fluorinating reagents. researchgate.net Similarly, deoxofluorinating agents such as bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) are effective for the conversion of benzylic alcohols to the corresponding benzyl fluorides. organic-chemistry.org These methods provide reliable and often high-yielding routes to benzyl fluorides, complementing the more modern C-H activation strategies, especially when the pre-functionalized starting material is readily available.

Deoxofluorination of Benzylic Alcohols

The conversion of benzylic alcohols to benzyl fluorides via deoxofluorination is a primary method for introducing fluorine into a benzylic position. thieme-connect.com This nucleophilic substitution reaction replaces a hydroxyl group with a fluorine atom and can be accomplished using various modern fluorinating agents. thieme-connect.comthieme-connect.de These reagents are often designed to be stable, selective, and easy to handle. thieme-connect.com

Common deoxyfluorination reagents include aminothiosulfuranes like N,N-diethylaminosulfur trifluoride (DAST) and its more thermally stable successor, N,N-bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). thieme-connect.dersc.orgorganic-chemistry.org Other notable reagents include PyFluor, AlkylFluor, and XtalFluor-E. thieme-connect.comrsc.org For instance, XtalFluor-E has been used for the in situ activation of benzyl alcohols to generate benzyl fluorides, which can then participate in subsequent reactions like Friedel-Crafts benzylation. rsc.org The reaction with DAST using 4-tert-butylbenzyl alcohol as a substrate, for example, proceeds to form the corresponding this compound, which can be subsequently used to form 1,1-diarylmethanes. rsc.org

More recently, specialized reagents have been developed to improve efficiency and substrate scope. A chloroimidazolium dihydrogen trifluoride reagent has been reported for the deoxyfluorination of benzylic alcohols. thieme-connect.com The mechanism for this transformation is proposed to be a two-step process where the benzylic alcohol is first converted to a benzyl chloride intermediate, which then undergoes a nucleophilic substitution (SN2) with the fluoride anion to yield the final this compound product. acs.org This process is typically conducted at elevated temperatures. acs.org

The choice of reagent and reaction conditions allows for the fluorination of a wide range of benzylic alcohols, including primary, secondary, and those bearing various functional groups. thieme-connect.com

Table 1: Examples of Deoxofluorination of Benzylic Alcohols

Benzylic Alcohol SubstrateFluorinating AgentConditionsProductYieldReference
4-tert-butylbenzyl alcoholDASTCH₂Cl₂:HFIP (9:1)1-(tert-butyl)-4-(fluoromethyl)benzeneN/A (Intermediate) rsc.org
4-tert-butylbenzyl alcoholXtalFluor-ECH₂Cl₂:HFIP (9:1)1-(tert-butyl)-4-(fluoromethyl)benzeneN/A (Intermediate) rsc.org
Benzyl alcoholImCl[H₂F₃] / BTMGMeCN, 100 °C, 3 hThis compound94% acs.org
4-Methoxybenzyl alcoholImCl[H₂F₃] / BTMGMeCN, 100 °C, 3 h1-(fluoromethyl)-4-methoxybenzene92% acs.org

Halogen Exchange Reactions

Halogen exchange, particularly the Finkelstein reaction, represents a classical and widely used strategy for synthesizing benzyl fluorides. thieme-connect.dewikipedia.org This SN2 reaction involves the substitution of a halogen atom, typically bromine or chlorine, with fluoride. wikipedia.org The success of the reaction often depends on the solubility of the halide salts in the chosen solvent, which can drive the reaction equilibrium toward the desired product. wikipedia.org

A variety of fluoride sources can be employed for this transformation. Metal fluorides such as potassium fluoride (KF) and silver(I) fluoride (AgF) are common choices. thieme-connect.dersc.orgthieme-connect.de The reaction is often performed in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to enhance the nucleophilicity of the fluoride anion. wikipedia.org For example, benzyl bromide reacts with tetrabutylammonium fluoride (TBAF) hydrates at room temperature to produce this compound in high yield. thieme-connect.de

Recent advancements have introduced amine/HF reagents, such as triethylamine tris(hydrogen fluoride) (Et₃N·3HF), as effective fluorinating agents for halogen exchange. rsc.org This reagent has been successfully used to convert a range of α-carbonyl benzyl bromides into their corresponding fluorides. rsc.org The reaction conditions can be tuned, for instance, by using Et₃N·3HF in combination with a base like K₃PO₄ at elevated temperatures, or with AgF at room temperature. rsc.org These methods show good tolerance for various functional groups and are applicable to primary and secondary benzylic halides. wikipedia.orgrsc.org

Table 2: Halogen Exchange Reactions for this compound Synthesis

SubstrateFluoride SourceConditionsProductYieldReference
Benzyl bromideTBAF·3.5H₂O25 °CThis compoundExcellent thieme-connect.de
Methyl 2-bromo-2-phenylacetateEt₃N·3HF, K₃PO₄MeCN, 80 °CMethyl 2-fluoro-2-phenylacetate62% rsc.org
2-Bromo-1-phenylethan-1-oneEt₃N·3HF, AgFMeCN, r.t.2-Fluoro-1-phenylethan-1-one95% rsc.org
1-(bromomethyl)-4-nitrobenzeneEt₃N·3HF, AgFMeCN, r.t.1-(fluoromethyl)-4-nitrobenzene98% rsc.org

Synthesis from Fluorinated Building Blocks

Derivatization of o-(Fluorosilyl)benzodifluorides

A modern and versatile approach to synthesizing highly functionalized benzyl fluorides involves the derivatization of benzotrifluorides via an ortho-silyl group. rsc.orgtcichemicals.com This strategy begins with a selective single C-F bond transformation (e.g., chlorination, allylation) of an o-(hydrosilyl)benzotrifluoride, which generates an o-(fluorosilyl)benzodifluoride intermediate. rsc.orgresearchgate.net

The key step in synthesizing benzyl fluorides through this route is the subsequent reduction of the fluorosilyl group on the benzodifluoride intermediate back to a hydrosilyl group. rsc.orgresearchgate.net This reduction is typically achieved with a hydride source like lithium aluminum hydride (LiAlH₄). researchgate.netresearchgate.net The regenerated o-(hydrosilyl)benzodifluoride now serves as a precursor for a second, different C-F transformation. tcichemicals.com For example, a single C-F chlorination can then be performed on the difluoromethylene group to afford the final, highly substituted this compound product. rsc.org This sequential C-F transformation strategy allows for the precise construction of complex organofluorine molecules that would be difficult to access through other methods. rsc.orgtcichemicals.com

Table 3: Synthesis of Benzyl Fluorides from o-(Fluorosilyl)benzodifluorides

Starting MaterialReaction SequenceReagentsFinal ProductYieldReference
o-(hydrosilyl)benzotrifluoride derivative1. Single C-F Allylation 2. LiAlH₄ Reduction 3. Single C-F Chlorination1. Allyltrimethylsilane, Trityl Cation 2. LiAlH₄ 3. Trityl Chloride, HFIPo-(hydrosilyl)-α-chloro-α-fluorotoluene derivativeGood rsc.org
o-(fluorosilyl)benzodifluoride derivative1. LiAlH₄ Reduction 2. C-F Chlorination1. LiAlH₄ 2. Trityl Chloride, HFIPα-chloro-α-fluorotoluene derivativeGood rsc.org
Nucleophilic Aromatic Substitution with Fluorinated Malonate Esters

The synthesis of certain this compound derivatives, specifically α-fluoro-α-arylacetic acids and their esters, can be achieved using diethyl 2-fluoromalonate as a fluorinated building block. d-nb.infonih.gov The core of this strategy is a nucleophilic aromatic substitution (SNAr) reaction. d-nb.info In this process, the carbanion generated from diethyl 2-fluoromalonate acts as a nucleophile, attacking an electron-deficient aromatic ring and displacing a leaving group, which is often a fluorine atom. d-nb.infomasterorganicchemistry.com

For this reaction to be efficient, the aromatic ring must be activated by a strong electron-withdrawing group, such as a nitro group, positioned ortho or para to the leaving group. nih.govmasterorganicchemistry.com For example, the reaction between the sodium salt of diethyl 2-fluoromalonate and o-fluoronitrobenzene proceeds efficiently to displace the aromatic fluorine, forming a new carbon-carbon bond. d-nb.infonih.gov The resulting product, a diethyl 2-fluoro-2-(nitrophenyl)malonate, can then undergo subsequent transformations, such as hydrolysis and decarboxylation, to yield the target 2-fluoro-2-arylacetic acid derivative. d-nb.inforesearchgate.net

Table 4: SNAr Reactions Using Diethyl 2-Fluoromalonate

Aromatic SubstrateNucleophileConditionsIntermediate ProductYieldReference
o-FluoronitrobenzeneDiethyl 2-fluoromalonate, NaHDMFDiethyl 2-fluoro-2-(2-nitrophenyl)malonateGood d-nb.infonih.gov
2,4-DifluoronitrobenzeneDiethyl 2-fluoromalonate, NaHDMFDiethyl 2-fluoro-2-(4-fluoro-2-nitrophenyl)malonateGood researchgate.net
4-Chloro-2-fluoronitrobenzeneDiethyl 2-fluoromalonate, NaHDMFDiethyl 2-(4-chloro-2-nitrophenyl)-2-fluoromalonateGood researchgate.net

Stereoselective Synthesis of Enantioenriched Benzyl Fluorides

The development of methods for the stereoselective synthesis of benzyl fluorides is of significant interest, as the introduction of a chiral fluorine-bearing center can profoundly influence the biological properties of molecules. beilstein-journals.orgacs.org Several strategies have been established to produce enantioenriched benzyl fluorides.

One approach involves a two-step sequence starting from a prochiral benzaldehyde. beilstein-journals.org The aldehyde is first subjected to an asymmetric reduction, for example, using Noyori's conditions with a chiral ruthenium catalyst, to produce an enantioenriched benzylic alcohol. beilstein-journals.org This chiral alcohol is then converted to the corresponding this compound via deoxofluorination, typically using a reagent like DAST. This second step proceeds with inversion of configuration (SN2 mechanism), allowing for the synthesis of the target enantioenriched this compound with high enantiomeric excess. beilstein-journals.org

Another powerful method is the enantiospecific fluorination of chiral secondary boronic esters. acs.org In this process, a boronate complex, formed from the reaction of a chiral boronic ester and an organolithium reagent, acts as a nucleophile. acs.org Reaction with an electrophilic fluorinating agent, such as Selectfluor II, results in the formation of the alkylfluoride with almost complete retention of stereochemistry. The presence of a radical trap, like styrene, is crucial to suppress competing radical pathways and ensure high enantiospecificity. acs.org

Direct enantioselective C-H fluorination has also been explored. One method utilizes a chiral transient directing group, which condenses with an aldehyde to control the stereochemistry of a subsequent C-H insertion step, leading to enantioenriched benzyl fluorides. beilstein-journals.org

Table 5: Methods for Stereoselective Synthesis of Benzyl Fluorides

StrategySubstrateKey Reagents/CatalystProductEnantiomeric Excess (ee)Reference
Asymmetric Reduction & DeoxofluorinationBenzaldehyde1. (S,S)-Ru(DPEN)₂, [²H₂]-Formic Acid 2. DAST, TMS-morpholine7-[²H₁]-(R)-benzyl fluoride94% beilstein-journals.org
Enantiospecific Fluorination of Boronic EstersChiral secondary boronic ester1. PhLi 2. Selectfluor II, StyreneEnantioenriched alkylfluoride~99% es acs.org
Enantioselective C-H FluorinationAldehydeChiral α-amino amide (TDG)Enantioenriched this compoundN/A beilstein-journals.org

es: enantiospecificity

Reactivity and Transformations of the Benzylic C–f Bond

Mechanisms of C–F Bond Activation

The activation of the C–F bond in benzyl (B1604629) fluoride (B91410) is achievable through various mechanistic pathways, which primarily facilitate the departure of the fluoride ion. These strategies often involve weakening the C–F bond via interactions with hydrogen bond donors or promoting the formation of a stabilized benzylic carbocation.

Hydrogen Bond Donor-Mediated Activation

Hydrogen bonding is a key strategy for activating the C–F bond. By donating a hydrogen bond to the fluorine atom of benzyl fluoride, these activators polarize and weaken the C–F bond, thereby lowering the energetic barrier for its cleavage and subsequent nucleophilic substitution. beilstein-journals.orgnih.gov

Hexafluoroisopropanol (HFIP) is a potent hydrogen bond donor that effectively activates C–F bonds. beilstein-journals.orgnih.gov Its strong hydrogen-bond-donating capability, combined with its low nucleophilicity, enables it to stabilize the departing fluoride ion without acting as a competing nucleophile. beilstein-journals.orgnih.gov Research demonstrates that HFIP significantly accelerates the solvolysis of this compound by forming a hydrogen-bonded complex with the fluorine atom, which weakens the C–F bond and promotes the generation of a benzyl cation intermediate. nih.govnih.gov

Hydrogen fluoride (HF) can also catalyze C–F bond activation. nih.gov As the reaction progresses, liberated HF can replace HFIP as the active catalytic species due to its superior hydrogen bond donating strength. frontiersin.org This autocatalytic behavior, where HF protonates the fluorine atom, facilitates C–F bond cleavage, especially in Friedel-Crafts type reactions where the resulting benzyl cation is captured by a nucleophile. nih.govfrontiersin.org It is noteworthy that in glass vessels, HF can react with the borosilicate to generate SiF₄, which has also been identified as an active catalyst for benzylic C-F bond activation. researchgate.net

ActivatorFunction in C–F Bond Activation
Hexafluoroisopropanol (HFIP) A strong hydrogen bond donor that polarizes the C–F bond, facilitating cleavage. beilstein-journals.orgnih.gov
Hydrogen Fluoride (HF) Can act as a potent hydrogen bond donor, sometimes autocatalytically, to promote C–F scission. nih.govnih.govfrontiersin.org

Water can function as a hydrogen bond donor to activate the C–F bond in this compound, leading to hydrolysis. beilstein-journals.orgresearchgate.net DFT calculations have shown that the activation proceeds through the stabilization of the transition state by hydrogen bonds between water molecules and the fluorine atom. beilstein-journals.org

Triols, such as 1,1,1-tris(hydroxymethyl)propane, have also been successfully used to activate the C–F bond for amination reactions. beilstein-journals.orgresearchgate.net These molecules use their multiple hydroxyl groups to form hydrogen bonds with the fluorine atom, effectively promoting nucleophilic substitution at the benzylic position. beilstein-journals.orgresearchgate.net The reactions are often most effective under highly concentrated conditions where the solvent does not interfere with the interaction between the triol and the this compound. beilstein-journals.org

Thiourea (B124793) derivatives have emerged as effective organocatalysts for C–F bond activation. nih.gov DFT calculations suggest that the activation energy is lowered through hydrogen bonding between the thiourea catalyst and the fluorine atom of the substrate. nih.govresearchgate.net This interaction facilitates the nucleophilic substitution of the fluoride.

ActivatorMechanism of C–F Bond Activation
Water Stabilizes the transition state through hydrogen bonding with the fluorine atom. beilstein-journals.orgbeilstein-journals.org
Triols Utilize multiple hydroxyl groups to form hydrogen bonds, promoting nucleophilic substitution. beilstein-journals.orgresearchgate.net
Thiourea Lowers the activation energy for substitution via hydrogen bonding to the fluorine atom. nih.govresearchgate.net

A sophisticated method for C–F bond activation involves the encapsulation of this compound within a self-assembled molecular container, such as a resorcinarene (B1253557) capsule. frontiersin.orgresearchgate.net This encapsulation within the host's cavity can lead to significant reaction acceleration under mild conditions. frontiersin.orgresearchgate.net The activation is thought to occur through hydrogen bonding between the fluorine substituent and water molecules integrated into the capsule's structure. frontiersin.orgresearchgate.net This interaction, along with the stabilization of the resulting carbocation intermediate within the confined space, facilitates C–F bond cleavage for reactions like Friedel-Crafts benzylation. nih.govfrontiersin.org

Activation by Water, Triols, and Thiourea

Nucleophilic Substitution Pathways

The displacement of the fluorine atom in this compound often occurs via pathways that generate a carbocation intermediate, which is characteristic of an S(_{N})1-type mechanism. The inherent stability of the benzyl cation is a principal determinant in these reactions.

The solvolysis of this compound, particularly in polar protic solvents with high ionizing power like aqueous solutions or fluorinated alcohols (e.g., HFIP), exemplifies an S({N})1 reaction. nih.govlibretexts.orglibretexts.org The reaction proceeds through a stepwise mechanism where the rate-determining step is the slow heterolytic cleavage of the C–F bond to yield a planar benzyl carbocation and a fluoride ion. nih.govuni-muenchen.de The stability of the benzyl cation is enhanced by the resonance delocalization of the positive charge across the aromatic ring, which makes this pathway accessible despite the high strength of the C–F bond. doubtnut.com This carbocation is then rapidly intercepted by a nucleophile to yield the final product. nih.gov Studies using enantiopure isotopomers of this compound have shown that while dissociative S({N})1 pathways are significant, associative (S(_{N})2) pathways can also be operative to varying degrees depending on the nucleophile and reaction conditions. beilstein-journals.orgbeilstein-journals.orgnih.gov

Associative Bimolecular (SN2) Mechanisms

The associative bimolecular nucleophilic substitution (SN2) mechanism is a fundamental pathway for the transformation of this compound. In this concerted process, a nucleophile attacks the electrophilic benzylic carbon atom from the side opposite to the fluorine leaving group, leading to an inversion of stereochemistry at the reaction center.

Theoretical studies, including rigorous ab initio and density functional theory (DFT) calculations, have provided deep insights into the SN2 reactivity of this compound. acs.orgnih.gov Focal-point computations on the SN2 identity exchange reaction of fluoride ion with this compound have established that the SN2 barrier is lower than that for methyl fluoride by 3.8 kcal mol⁻¹, validating the "benzylic effect" which describes the enhanced reactivity of benzylic compounds in SN2 reactions. acs.orgnih.gov This acceleration is attributed to the intrinsic electrostatic interaction between the reacting fragments rather than the delocalization of nucleophilic charge into the aromatic ring in the transition state. acs.orgnih.gov

The nature of the nucleophile and the reaction conditions, particularly the presence of hydrogen-bond donors, significantly influence the SN2 reactivity of the C-F bond. For instance, the use of strong nucleophiles in conjunction with hydroxyl-based donors, such as water/isopropanol (B130326) or triols, promotes a highly associative SN2-like pathway. semanticscholar.org This is evidenced by the nearly complete inversion of configuration observed in reactions using enantiopure 7-[²H₁]-(R)-benzyl fluoride. semanticscholar.org DFT calculations have shown that the activation of the C-F bond proceeds through the stabilization of the transition state by a strong F•••H₂O interaction, which diminishes the elongation of the C-F bond.

Furthermore, the choice of solvent can impact the reaction rates. SN2 reactions of benzyl chlorides with fluoride anion in the dipolar aprotic solvent acetonitrile (B52724) have been studied, revealing that both electron-donating and electron-withdrawing groups on the phenyl ring accelerate the reaction, resulting in a concave Hammett plot. kyoto-u.ac.jp

Catalysis can also play a crucial role in promoting SN2 reactions of this compound. Thiourea-based catalysts, in conjunction with a fluoride scavenger like Ti(OiPr)₄, have been shown to facilitate the amination of benzylic fluorides via C-F bond activation. researchgate.net DFT calculations for the reaction with morpholine (B109124) revealed the importance of hydrogen bonds in the catalytic cycle. researchgate.net

Synthetic Transformations Involving this compound

Carbon-Carbon Bond Formation

Friedel-Crafts Alkylation and Benzylation

The Friedel-Crafts reaction of this compound with arenes represents a significant method for the formation of 1,1-diarylalkanes. nih.gov This transformation can be achieved under mild conditions without the necessity of a transition metal or a strong Lewis acid. nih.gov The activation of the C-F bond is proposed to occur through hydrogen bonding. nih.gov

Hydrogen bond donors like hexafluoroisopropanol (HFIP) play a crucial role in this process. frontiersin.org HFIP destabilizes the C-F bond, facilitating the generation of a benzylic cation which is then intercepted by an arene nucleophile. frontiersin.org As the reaction proceeds, hydrogen fluoride (HF) is liberated and can act as a catalytically active species due to its strong hydrogen bond donating ability. frontiersin.org Studies using enantiopure isotopomers of this compound have shown that when strong hydrogen bond donors like HFIP are used, the reaction can proceed through a dissociative SN1-type mechanism, involving a solvent-separated ion pair. nih.gov This often results in products with partial enantiomeric excess. nih.gov

The reaction conditions, including the vessel material, can significantly influence the outcome. For instance, using common borosilicate glassware can lead to the in situ generation of SiF₄, which can act as the active catalyst for benzylic C-F bond activation. researchgate.net In contrast, when the reaction is carried out in a polytetrafluoroethylene (PTFE) vessel, HF is suggested to be the active catalyst. researchgate.net

A self-assembled molecular container has also been shown to catalyze the Friedel-Crafts alkylation of arenes with this compound derivatives. frontiersin.orgresearchgate.net For example, the reaction of 4-tert-butyl this compound with p-xylene (B151628) inside a hexameric capsule was observed, although in low yield. frontiersin.org The yield was improved when a more reactive nucleophile, 1,3,5-trimethoxybenzene, was used. frontiersin.org

Table 1: Examples of Friedel-Crafts Alkylation with this compound Derivatives
This compound DerivativeArene NucleophileProductYield (%)Reference
4-tert-butyl this compoundp-xylene1-(4-(tert-butyl)benzyl)-2,5-dimethylbenzene17 frontiersin.org
4-tert-butyl this compound1,3,5-trimethoxybenzene1-(4-(tert-butyl)benzyl)-2,4,6-trimethoxybenzene51 frontiersin.org
This compoundAnisole1-(benzyloxy)-4-methoxybenzene88 nih.gov
Palladium-Catalyzed Cross-Coupling Reactions (e.g., with Phenylboronic Acid)

Palladium-catalyzed cross-coupling reactions provide a powerful tool for forming carbon-carbon bonds. Benzyl fluorides have been demonstrated to be suitable substrates for Pd(0)-catalyzed Suzuki-Miyaura cross-coupling with phenylboronic acid. nih.govacs.org This reaction allows for the formation of diphenylmethane (B89790) and its derivatives. acs.org

The success of these reactions often relies on the appropriate choice of ligands and reaction conditions. For instance, the use of bulky and electron-rich phosphine (B1218219) ligands can be effective. acs.org The leaving group ability of fluoride in these palladium-catalyzed substitutions has been ranked, showing it to be more effective than acetate (B1210297) but less so than trifluoroacetate. acs.org

Recent advancements have demonstrated that the Suzuki cross-coupling of benzylic fluorides with aryl- and vinylboronic acids can be achieved using either palladium or nickel catalysts. nih.gov These methods often employ an additive like lithium iodide (LiI), which acts as a thermodynamic sink by forming lithium fluoride (LiF), thereby facilitating the C-F bond activation. nih.gov

Table 2: Palladium-Catalyzed Cross-Coupling of Benzyl Fluorides with Phenylboronic Acid
This compound DerivativeCatalyst/LigandBaseProductYield (%)Reference
2-(Fluoromethyl)naphthalenePd(allyl)COD·BF₄ / tBuXPhosK₃PO₄2-Benzylnaphthalene95 acs.org
4-Chlorothis compoundPd(η³-C₃H₅)Cl₂ / DPEPhosK₃PO₄4-Chlorodiphenylmethane65 acs.org
4-Nitrothis compoundPd(OAc)₂ / SPhosK₃PO₄4-Nitrodiphenylmethane85 nih.gov
C–F Insertion Reactions with Unsaturated Substrates

C-F bond insertion reactions represent an emerging strategy for constructing complex fluorinated molecules. rhhz.netresearchgate.net In the presence of a hydrogen bond donor like hexafluoroisopropanol (HFIP), secondary benzyl fluorides can undergo a formal C-F bond insertion with α-fluorinated styrenes. nih.govresearchgate.net This reaction yields valuable gem-difluorinated products. rhhz.netnih.gov The proposed mechanism involves the HFIP-mediated activation of the C-F bond to generate a benzylic cation, which then adds to the fluorinated alkene. The resulting cation is subsequently trapped by a fluoride ion. rhhz.net

Furthermore, a BF₃-catalyzed formal insertion of diazo esters into the C-F bond of benzylic fluorides has been reported. rhhz.net This reaction provides α-fluoro-α,β-diaryl esters with good yields and high diastereoselectivities. rhhz.net

Table 3: C–F Insertion Reactions of this compound Derivatives
This compound DerivativeUnsaturated SubstrateProduct TypeYield (%)Reference
Secondary benzyl fluoridesα-Fluorinated styrenesgem-Difluorinated compounds41-66 rhhz.net
Benzylic fluoridesDiazo estersα-Fluoro-α,β-diaryl estersModerate to good rhhz.net
Reactions with Benzylic Organolithium Carbanions

Benzylic fluorides can react with benzylic organolithium carbanions, though these reactions are notably slower compared to their chloride counterparts. lookchem.com The mechanism of dimer formation in these reactions appears to differ based on the halide. While benzylic chlorides react rapidly with their corresponding carbanions via an electron-transfer mechanism, benzylic fluorides are proposed to react slowly through a classical displacement mechanism. lookchem.com For example, the reaction of this compound with diphenylmethyl carbanion produces 1,1,2-triphenylethane. lookchem.com

The generation of α-fluorobenzyl anion intermediates, which can then react with various electrophiles, has also been explored. researchgate.net These anions can be generated from fluoromethylbenzenes using a strong base like lithium 2,2,6,6-tetramethylpiperidide (LTMP) and subsequently trapped with electrophiles such as alkyl halides. researchgate.net

Carbon-Nitrogen Bond Formation (Amination Reactions)

The formation of carbon-nitrogen bonds through the amination of this compound is a well-established transformation. nih.govbeilstein-journals.org This reaction can be promoted by hydrogen bond donors, such as a mixture of water and isopropanol or triols like 1,1,1-tris(hydroxymethyl)propane. nih.govbeilstein-journals.orgbeilstein-journals.org These activators facilitate the nucleophilic substitution of the fluorine atom by an amine.

Studies using enantiopure 7-[²H₁]-(R)-benzyl fluoride have provided insight into the stereochemistry of these reactions. nih.govbeilstein-journals.org When water/isopropanol or tris(hydroxymethyl)propane are used as activators, the amination proceeds with a high degree of stereoinversion, indicating a highly associative Sₙ2-like pathway. nih.govbeilstein-journals.org

The reaction conditions can be optimized for efficiency. For instance, amination reactions promoted by 1,1,1-tris(hydroxymethyl)propane are often best performed under highly concentrated conditions to minimize interference from hydrogen bond-accepting solvents. beilstein-journals.org Palladium catalysis has also been successfully employed for the amination of benzyl fluorides. acs.org

Table 4: Amination Reactions of this compound
Amine NucleophileActivator/CatalystProductYield (%)Reference
MorpholineWater/IsopropanolN-Benzylmorpholine65 nih.gov
N-MethylanilineTris(hydroxymethyl)propaneN-Methyl-N-benzylaniline78 beilstein-journals.org
MorpholinePd(allyl)COD·BF₄ / tBuXPhosN-Benzylmorpholine85 acs.org

Carbon-Oxygen Bond Formation

The formation of carbon-oxygen bonds from this compound can be achieved through reactions with oxygen nucleophiles. Similar to amination reactions, these substitutions can be promoted by hydrogen bond donors. nih.gov For example, the reaction of this compound with phenolates in a water/isopropanol system can produce benzyl ethers. nih.gov

Palladium catalysis also provides an efficient route for C-O bond formation. acs.org Benzyl fluorides can undergo Pd(0)-catalyzed substitution with oxygen nucleophiles to yield the corresponding ethers. acs.org Furthermore, a one-step C- or O-benzylation of 1,3-dicarbonyl compounds with benzyl alcohols, promoted by perfluoroalkanosulfonyl fluoride, has been developed as a versatile method for creating C-O bonds. sioc-journal.cnepa.gov Additionally, a copper-catalyzed C-H fluorination followed by in-situ substitution of the resulting this compound with nucleophiles, including alcohols, enables the synthesis of various oxygenated products. acs.org

Nucleophilic Displacement Reactions with Anions (e.g., Fluorenides)

The benzylic C-F bond in this compound is susceptible to nucleophilic attack by various carbanions. While fluoride is generally a poor leaving group in SₙAr reactions, its reactivity is enhanced at a benzylic position. masterorganicchemistry.com The reaction of this compound with fluorenide anions, for instance, would be expected to proceed via a nucleophilic displacement mechanism to form a new carbon-carbon bond. The specific conditions and outcomes for the reaction with fluorenide anions were not explicitly detailed in the provided search results, but the general reactivity pattern of this compound with carbanions suggests this transformation is feasible. lookchem.com

Menshutkin Reactions

The Menshutkin reaction, the quaternization of a tertiary amine by an alkyl halide, serves as a fundamental method for the synthesis of quaternary ammonium (B1175870) salts. wikipedia.org When this compound is employed as the alkylating agent, it participates in this S_N2-type reaction, although its reactivity is influenced by various factors, including the nature of the amine, the solvent, and the presence of steric or electronic effects.

Detailed mechanistic studies, often employing computational methods like Density Functional Theory (DFT), have elucidated the pathway of the Mensutkin reaction involving this compound. For instance, the reaction between 1,4-diazabicyclo[2.2.2]octane (DABCO) and this compound has been shown to proceed through a classic S_N2 transition state. researchgate.netnih.gov This is in contrast to the reaction with the more sterically hindered fluorodiphenylmethane, which favors a five-membered ring transition state. researchgate.netnih.gov The choice of solvent also plays a critical role, with calculations indicating that the activation energy barrier for the reaction is influenced by the polarity of the medium. researchgate.net

Kinetic studies reveal that the reaction is typically first-order in both the amine and the organohalide. nd.edu The leaving-group ability of the halide is a significant factor, and fluoride is generally a poorer leaving group compared to chloride, bromide, and iodide due to the high strength of the C–F bond. nd.edu However, the relative reactivity can be dramatically altered by the structure of the amine. For example, studies with a macrocyclic amine featuring an anion-binding cavity have shown a significant rate enhancement for reactions with benzyl halides. nd.edu In these cases, the leaving-group order can even be distorted from the typical I > Br > Cl sequence. nd.edu

The reaction of this compound with various tertiary amines leads to the formation of the corresponding quaternary ammonium fluorides. These products are valuable intermediates in organic synthesis and can serve as phase-transfer catalysts. wikipedia.org The general scheme for the Menshutkin reaction of this compound is presented below:

General Reaction Scheme: R₃N + C₆H₅CH₂F → [C₆H₅CH₂NR₃]⁺F⁻

Detailed findings from a mechanistic study of the reaction between DABCO and this compound are summarized in the following table:

Table 1: Mechanistic Details of the Menshutkin Reaction between DABCO and this compound

FeatureFindingCitation
Reaction Mechanism Proceeds through an S_N2 transition state. researchgate.netnih.gov
Computational Method Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level. researchgate.netnih.gov
Solvent Effects The activation energy barrier is affected by the solvent environment. researchgate.net
Key Factors Hydrogen bonding and steric hindrance guide the reaction pathway. researchgate.netnih.gov

The following table provides examples of Menshutkin reactions involving benzyl halides and various amines, highlighting the reactants and products.

Table 2: Examples of Menshutkin Reactions with Benzyl Halides

AmineBenzyl HalideProductCitation
Triethylamine (B128534)Benzyl chlorideTriethylbenzylammonium chloride (TEBA) wikipedia.org
N,N-DimethylanilineBenzyl chlorideN-Benzyl-N,N-dimethylanilinium chloride sciensage.info
DABCOBenzyl chloride1-Benzyl-4-aza-1-azoniabicyclo[2.2.2]octane chloride researchgate.net
Macrocyclic Amine 14-tert-Butylbenzyl chlorideQuaternary ammonium salt nd.edu
PyridineBenzyl halidesPyridinium halides ku.edu

Advanced Analytical and Computational Studies

Computational Chemistry and Theoretical Modeling

Computational chemistry and theoretical modeling are powerful tools for investigating the properties of benzyl (B1604629) fluoride (B91410). These methods complement experimental data by providing insights into molecular structure, conformational preferences, and reaction mechanisms at the atomic level.

Molecular orbital theory has been used to calculate the internal rotational potential for benzyl fluoride. researchgate.net These calculations, performed at various levels of theory including correlation-gradient MP2 methods, help in understanding the conformational preferences of the molecule. cdnsciencepub.comresearchgate.net Theoretical studies have shown that for the free this compound molecule, the conformer with the C-F bond in the plane of the phenyl ring is the most stable. cdnsciencepub.com However, the energy barrier to internal rotation is small. cdnsciencepub.comresearchgate.net

The influence of solvents on the conformational equilibrium has also been modeled. Calculations using the Onsager model and the self-consistent isodensity-polarizable continuum model (SCI-PCM) have been employed to understand how the solvent environment affects the rotational potential. researchgate.net These theoretical predictions are in semiquantitative agreement with experimental results derived from NMR coupling constants, which show that polar solvents can alter the conformational preference. cdnsciencepub.com

Furthermore, theoretical assessments have been conducted on the Sₙ2 identity exchange reaction of fluoride with this compound and its para-substituted derivatives. acs.org These high-level ab initio and density functional theory (DFT) calculations have helped to elucidate the origin of the "benzylic effect," the enhanced reactivity of benzylic compounds in Sₙ2 reactions. acs.org The studies suggest that the reactivity is primarily governed by the electrostatic interaction between the reacting fragments rather than extensive charge delocalization into the aromatic ring in the transition state. acs.org

Studies on Hydrogen Bonding Interactions and Transition State Stabilization

Crystallographic Studies

Single crystal X-ray diffraction is an definitive method for determining the three-dimensional structure of molecules, providing unequivocal proof of stereochemistry. In the context of this compound chemistry, this technique has been used to confirm the stereochemical outcome of its reactions.

In a study investigating the stereointegrity of C-F activation, an enantioenriched isotopomer of this compound, 7-[²H₁]-(R)-benzyl fluoride, was used as the substrate. beilstein-journals.org To verify the stereochemistry of one of the resulting diarylmethane products, an independent synthesis was performed, and the absolute stereochemistry of a key intermediate alcohol was confirmed by X-ray crystallography of its 4-bromophenyl ester derivative. beilstein-journals.org This crystallographic analysis was essential to unambiguously establish the configuration of the final product, thereby allowing researchers to deduce the mechanistic pathway (inversion of configuration via SN2) of the primary reaction. beilstein-journals.org

Future Directions and Research Challenges

Development of Novel and Sustainable Fluorination Methods

The pursuit of greener and more sustainable chemical processes is a paramount goal in modern organic synthesis. numberanalytics.comnumberanalytics.com Traditional fluorination methods often rely on harsh reagents and conditions, prompting the development of more environmentally benign alternatives.

Recent advancements in this area include the use of safer and more manageable fluorinating agents. For instance, researchers have developed novel reagents that are less toxic and easier to handle than traditional sources like elemental fluorine or hydrofluoric acid. numberanalytics.com One promising approach is the use of solid-state mechanochemical protocols with potassium fluoride (B91410) (KF) and quaternary ammonium (B1175870) salts, which eliminates the need for high-boiling, toxic solvents. rsc.org This method has shown to be fast and efficient for the fluorination of various N-heteroaryl halides under ambient conditions. rsc.org

A significant development in sustainable fluorination is the creation of new fluorinating agents from readily available and safer starting materials. For example, a new quaternary ammonium complex with low hygroscopicity has been developed by combining potassium fluoride (KF) with tetrabutylammonium (B224687) bromide (Bu4NBr), offering a safer alternative for electrochemical fluorination. eurekalert.org The development of C(sp³)–H fluorination methods represents another sustainable approach, as it avoids the need for pre-functionalization of the starting material. beilstein-journals.orgbeilstein-journals.org

Table 1: Comparison of Traditional vs. Green Fluorination Reagents
ReagentToxicityEnvironmental ImpactSustainability Features
Traditional Reagents
Elemental Fluorine (F₂)HighHigh-
Hydrofluoric Acid (HF)HighHigh-
Green Reagents
Potassium Fluoride (KF)LowLowLow cost, safer handling. eurekalert.orgresearchgate.net
Selectfluor®ModerateModerateBench-stable solid, convenient to use. core.ac.uk
Electrochemical MethodsLowLowReduces need for chemical reagents. numberanalytics.com
Photochemical MethodsLowLowUses light as an energy source. numberanalytics.com
Solid-State MechanochemistryLowLowEliminates toxic solvents. rsc.org

Expanding Scope and Selectivity in C–F Bond Functionalization

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its selective activation and functionalization a significant challenge. nih.govrsc.org However, recent breakthroughs are expanding the possibilities for transforming C–F bonds in molecules like benzyl (B1604629) fluoride into other valuable functional groups.

One of the key challenges is achieving selectivity in molecules with multiple C–F bonds or other reactive sites. researchgate.net Researchers are developing catalytic systems that can selectively target a specific C–F bond for transformation. For example, visible light photoredox catalysis has emerged as a powerful tool for C–F bond cleavage, offering new modes of reactivity through radical intermediates. mdpi.com This strategy has been successfully applied to a variety of fluorinated compounds, including polyfluorinated arenes and trifluoromethyl arenes. mdpi.com

Transition-metal-free methods are also gaining traction for C–F bond activation. d-nb.info These approaches often utilize Lewis acids to facilitate C–F bond cleavage, providing a greener and more economical alternative to metal-catalyzed processes. d-nb.info For instance, the use of a silylium-based Lewis acid catalyst can enable the asymmetric functionalization of alkyl fluorides. researchgate.net

Furthermore, the functionalization of benzylic C–F bonds can be achieved through activation with Lewis and Brønsted acids, providing reactivity that is complementary to other benzylic halides. nih.gov This allows for the coupling of benzyl fluorides with a range of nucleophiles, even in the presence of other electrophilic groups. nih.gov The development of methods for the direct conversion of C(sp³)–F bonds to other bonds, such as C(sp³)–N bonds, using organoaluminum reagents further highlights the expanding scope of C–F functionalization. d-nb.info

Table 2: Recent Advances in C–F Bond Functionalization of Benzyl Fluoride and Related Compounds
MethodKey FeaturesSubstrate Scope
Visible Light Photoredox Catalysis Utilizes light to generate radical intermediates for C–F cleavage. mdpi.comPolyfluorinated arenes, trifluoromethyl arenes. mdpi.com
Transition-Metal-Free Activation Employs Lewis acids for C–F bond cleavage, avoiding heavy metal catalysts. d-nb.infoAlkyl fluorides, including selective activation. d-nb.info
Lewis/Brønsted Acid Catalysis Activates benzylic C–F bonds for nucleophilic substitution. nih.govBenzyl fluorides, enabling coupling with various nucleophiles. nih.gov
BF₃-Catalyzed Insertion Formal insertion of diazo esters into benzylic C–F bonds. rhhz.netSecondary benzylic fluorides. rhhz.net
Hydrogen-Bonding-Mediated Insertion Uses HFIP to activate benzylic C–F bonds for reaction with α-fluorostyrenes. rhhz.netSecondary benzyl and propargyl fluorides. rhhz.net

Exploration of New Mechanistic Pathways

A deeper understanding of reaction mechanisms is crucial for the development of new and improved fluorination and C–F functionalization reactions. Researchers are actively investigating the intricate steps involved in these transformations to optimize existing methods and design novel catalytic cycles.

For electrophilic fluorination, the precise mechanism has been a subject of debate. wikipedia.org While some studies suggest a single-electron transfer (SET) pathway, others provide evidence for a polar, two-electron process (S_N2-type). core.ac.ukwikipedia.org Recent kinetic studies on the fluorination of enol esters with Selectfluor® strongly support a polar mechanism involving an oxygen-stabilized carbenium ion intermediate. core.ac.uk In contrast, the electrophilic fluorination of certain organometallic complexes with Selectfluor® is proposed to occur via a rapid SET mechanism. whiterose.ac.uk

In the realm of nucleophilic fluorination, the classical S_N2 mechanism, involving backside attack by a fluoride ion, is well-established. alfa-chemistry.com However, alternative pathways are being uncovered. For instance, photochemical conditions can lead to the formation of carbocation intermediates, extending the scope of nucleophilic fluorination to sterically hindered substrates. alfa-chemistry.com The role of hydrogen bonding in promoting nucleophilic fluorination is also a key area of investigation, with studies showing that protic solvents can activate both the electrophile and the nucleophile. scispace.com

The mechanism of C–F bond activation is also under intense scrutiny. In photoredox catalysis, the generation of radical intermediates opens up new reaction pathways that are distinct from traditional two-electron processes. mdpi.com Similarly, in transition-metal-free systems, the mechanism can involve hydride abstraction or a concerted pathway involving both hydride abstraction and C–F bond cleavage. d-nb.info A novel BF₃-catalyzed insertion of diazo esters into benzylic C–F bonds is proposed to proceed through the initial formation of a benzylic cation and a BF₄⁻ anion. rhhz.net

Table 3: Mechanistic Pathways in Fluorination and C–F Functionalization
Reaction TypeProposed Mechanism(s)Key Intermediates
Electrophilic Fluorination S_N2-type (polar, two-electron). core.ac.ukwikipedia.org Single-Electron Transfer (SET). whiterose.ac.ukrsc.orgOxygen-stabilized carbenium ions, radical cations. core.ac.ukwhiterose.ac.uk
Nucleophilic Fluorination S_N2 (backside attack). alfa-chemistry.com S_N1-type (via carbocation). alfa-chemistry.com Hydrogen-bond assisted. scispace.comTransition state with inverted stereochemistry, carbocations. alfa-chemistry.com
C–F Bond Activation (Photoredox) Single-Electron Transfer (SET). mdpi.comRadical anions/cations. mdpi.com
C–F Bond Activation (Transition-Metal-Free) Hydride abstraction, concerted pathways. d-nb.infoSilylium ions, carbocations. d-nb.info
BF₃-Catalyzed C–F Insertion Fluoride abstraction followed by nucleophilic attack and C–F bond re-formation. rhhz.netBenzylic cations, BF₄⁻. rhhz.net

Advanced Computational Predictions in Fluorine Chemistry

Computational chemistry has become an indispensable tool for understanding and predicting the outcomes of chemical reactions. researchgate.net In the field of fluorine chemistry, computational methods are being used to elucidate reaction mechanisms, predict reactivity and selectivity, and design new catalysts and reagents.

Density Functional Theory (DFT) is a widely used computational method for studying fluorination reactions. researchgate.net DFT calculations can provide valuable insights into the energies of reactants, transition states, and products, helping to distinguish between different possible mechanistic pathways. researchgate.net For example, DFT studies have been used to investigate the mechanism of electrophilic fluorination with palladium(IV) complexes and to model the fluorination of surfaces. rsc.orgresearchgate.net

Computational tools are also being developed to predict spectroscopic properties, such as ¹⁹F NMR chemical shifts, with high accuracy and at a modest computational cost. rsc.org This can aid in the characterization of reaction intermediates and products, providing crucial information for mechanistic studies. rsc.org

Furthermore, computational methods are essential for making rational predictions about the effects of fluorination on the properties of molecules, such as their interactions with biological targets. acs.org By understanding how fluorine influences factors like binding affinity and conformational preferences, chemists can design more effective fluorinated drugs and materials. acs.org The development of accurate force fields for fluorinated molecules is crucial for molecular simulations and other computational techniques. acs.org As computational power and methodologies continue to advance, their role in guiding experimental research in fluorine chemistry is expected to grow significantly. mit.edu

Table 4: Applications of Computational Chemistry in Fluorine Research
ApplicationComputational Method(s)Insights Gained
Mechanistic Elucidation Density Functional Theory (DFT). researchgate.netDetermination of reaction pathways and transition state structures. researchgate.netrsc.org
Prediction of Reactivity and Selectivity DFT, ab initio methods. researchgate.netUnderstanding factors that control reaction outcomes. researchgate.net
Spectroscopic Property Prediction DFT (e.g., for NMR shifts). rsc.orgAiding in the identification of reaction products and intermediates. rsc.org
Rational Design of Molecules Molecular mechanics, molecular dynamics. acs.orgPredicting the effects of fluorination on molecular properties and interactions. acs.org
Catalyst and Reagent Design DFT, high-level correlated methods.Guiding the development of more efficient and selective catalysts.

Q & A

Q. What are the common synthetic routes for benzyl fluoride, and how do reaction conditions influence yield?

this compound is typically synthesized via nucleophilic fluorination. A method involves substituting chlorine in benzyl chloride using potassium fluoride (KF) in polar aprotic solvents like DMF under reflux . Another approach employs fluoride ion displacement of sulfonate esters (e.g., methylsulfonyl groups) in benzyl derivatives, as demonstrated in carbohydrate chemistry . Yield optimization requires anhydrous conditions, controlled temperature (e.g., 80–120°C), and catalyst selection (e.g., phase-transfer catalysts). Impurities like unreacted benzyl chloride or byproducts (e.g., benzyl alcohol) should be monitored via GC-MS or ¹⁹F NMR .

Q. What safety protocols are critical when handling this compound in the lab?

Key safety measures include:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of volatile fumes .
  • Spill Management : Collect spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
  • First Aid : For skin exposure, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Q. Which analytical techniques are most reliable for characterizing this compound and its derivatives?

  • ¹⁹F NMR : Identifies fluorine environments and quantifies purity .
  • GC-MS : Detects volatile impurities (e.g., residual solvents or decomposition products) .
  • IR Spectroscopy : Confirms functional groups (e.g., C-F stretch ~1100 cm⁻¹) .
  • Ion-Selective Electrodes : Measure fluoride release in hydrolysis studies .

Advanced Research Questions

Q. How can mechanistic studies clarify contradictions in this compound’s reactivity under nucleophilic conditions?

Conflicting reports on SN1 vs. SN2 pathways in this compound reactions may arise from solvent polarity and leaving-group effects. For example, polar aprotic solvents (DMF, DMSO) favor SN2 mechanisms, while protic solvents may stabilize carbocation intermediates (SN1). Isotopic labeling (e.g., ¹⁸O in water) and kinetic studies (Eyring plots) can differentiate mechanisms . Conflicting data should be reconciled by replicating experiments under standardized conditions (e.g., controlled humidity, inert atmosphere) .

Q. What strategies improve this compound’s stability in long-term storage for drug synthesis applications?

Stability challenges include hydrolysis to benzyl alcohol and HF. Recommendations:

  • Storage : Anhydrous environments (e.g., molecular sieves) at –20°C in amber glass .
  • Stabilizers : Additives like triethylamine can neutralize acidic byproducts .
  • Monitoring : Regular ¹⁹F NMR checks for degradation .

Q. How do computational models enhance the design of fluorinated benzyl derivatives for medicinal chemistry?

DFT calculations predict regioselectivity in electrophilic substitutions (e.g., fluorination at para vs. meta positions). Molecular docking studies assess binding affinity of this compound derivatives to target proteins (e.g., kinases). Pair computational results with experimental data (e.g., X-ray crystallography) to validate predictions .

Q. What experimental approaches resolve discrepancies in this compound’s toxicity profiles across studies?

Inconsistent toxicity data may stem from varying exposure models (in vitro vs. in vivo) or metabolite analysis methods. Standardize assays using:

  • In vitro : HepG2 cells for metabolic stability .
  • In vivo : Rodent models with urinary fluoride excretion monitoring .
  • Omics : Transcriptomics to identify fluoride-responsive genes .

Q. How can environmental impacts of this compound be assessed in industrial research settings?

  • Biodegradation Studies : Use OECD 301 tests to evaluate microbial breakdown in water/soil .
  • Ecotoxicology : Daphnia magna acute toxicity assays (EC₅₀) .
  • Lifecycle Analysis : Track fluoride release during synthesis, use, and disposal phases .

Methodological Guidance for Data Interpretation

Q. What statistical methods are recommended for analyzing contradictory data in fluorination efficiency studies?

  • Meta-Analysis : Pool data from multiple studies to identify trends (e.g., random-effects models) .
  • Sensitivity Analysis : Test how variables (e.g., solvent purity, catalyst age) affect outcomes .
  • Error Propagation Models : Quantify uncertainty in yield calculations .

Q. How should researchers design experiments to minimize confounding factors in this compound hydrolysis studies?

  • Control Groups : Include blanks (no fluoride) and spiked samples .
  • Environmental Controls : Regulate pH, temperature, and ionic strength .
  • Replication : Triplicate runs with independent batches to assess reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.